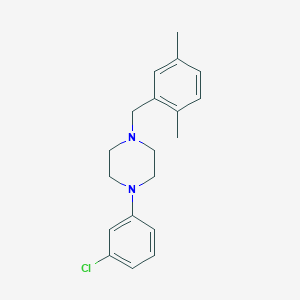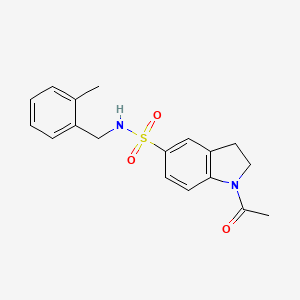
1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide, also known as AMBI-5, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide can inhibit the activity of enzymes involved in cancer cell growth and induce cell cycle arrest and apoptosis. In addition, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide can have various biochemical and physiological effects, depending on the dose and duration of treatment. In cancer cells, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been found to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. In the brain, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to reduce oxidative stress and inflammation, which may protect against neurodegenerative diseases. Furthermore, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide is its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In addition, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to have low toxicity in animal studies. However, one limitation of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Furthermore, more research is needed to fully understand the mechanism of action and potential side effects of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide.
Orientations Futures
There are several future directions for 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, more research is needed to fully understand the mechanism of action of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide and its potential therapeutic applications. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide in vivo, as well as its potential side effects. Finally, the development of novel 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide is a synthetic compound with potential therapeutic applications in various fields of scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide research have been discussed in this paper. Further research is needed to fully understand the potential of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide as a therapeutic agent.
Méthodes De Synthèse
1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzylamine with indole-5-carboxylic acid, followed by acetylation and sulfonation. The final product is a white crystalline powder with a molecular weight of 383.48 g/mol.
Applications De Recherche Scientifique
1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have demonstrated that 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
1-acetyl-N-[(2-methylphenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-4-6-16(13)12-19-24(22,23)17-7-8-18-15(11-17)9-10-20(18)14(2)21/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJOUJZLQAEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
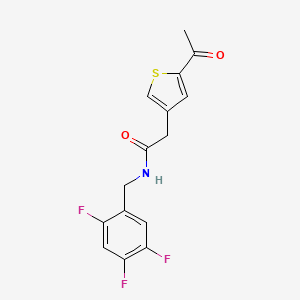
![N-cyclopentyl-1-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5132935.png)
![methyl 4-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-4-oxobutanoate](/img/structure/B5132942.png)

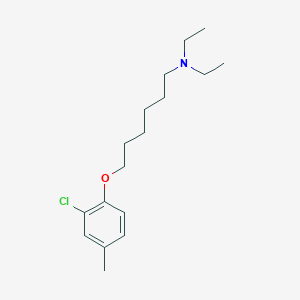
![4-ethyl-5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5132957.png)
![N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5132964.png)
![3-hydroxy-5,5-dimethyl-2-[(4-nitrophenyl)thio]-2-cyclohexen-1-one](/img/structure/B5132966.png)
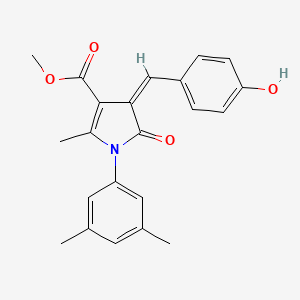
![[4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B5132992.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-chlorophenoxy)-2-propanol hydrochloride](/img/structure/B5133000.png)
